3-(Benzyloxy)tetrahydrofuran CAS number and chemical properties
3-(Benzyloxy)tetrahydrofuran CAS number and chemical properties
In-Depth Technical Guide: 3-(Benzyloxy)tetrahydrofuran (CAS 68363-71-3) in Advanced Organic Synthesis and Polymer Chemistry
Executive Summary
3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3) is a highly versatile protected intermediate utilized extensively in advanced organic synthesis[1]. By masking the reactive hydroxyl group of 3-hydroxytetrahydrofuran with a robust benzyl ether, chemists can subject the tetrahydrofuran (THF) core to harsh basic, nucleophilic, or reducing conditions without degrading the pharmacophore. This technical whitepaper explores the physicochemical profile, mechanistic synthesis, and self-validating experimental protocols for this compound, highlighting its critical role in both active pharmaceutical ingredient (API) development and the engineering of biodegradable polymers[2].
Physicochemical Profiling & Structural Significance
The structural architecture of 3-(benzyloxy)tetrahydrofuran provides a dual advantage: the THF ring offers a hydrophilic, hydrogen-bond accepting core essential for biological target binding, while the benzyl group provides temporary lipophilicity and steric shielding.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-(Benzyloxy)tetrahydrofuran |
| CAS Registry Number | 68363-71-3[1] |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Downstream Pharmacophore | 3-Hydroxytetrahydrofuran (CAS: 453-20-3)[3] |
Mechanistic Synthesis & Retrosynthetic Pathways
From a retrosynthetic perspective, 3-(benzyloxy)tetrahydrofuran is primarily accessed via the direct O-benzylation of 3-hydroxytetrahydrofuran. The benzyl group is deliberately chosen for its orthogonality; it remains entirely stable under strongly basic conditions (e.g., Grignard reactions, enolate alkylations) but can be cleanly cleaved via specific reductive or electrophilic mechanisms when the free hydroxyl is needed for final API coupling.
Workflow of O-Benzylation and Deprotection of 3-Hydroxytetrahydrofuran.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints to prevent downstream failures in multi-step syntheses.
Protocol A: Orthogonal Deprotection via Chlorosulfonyl Isocyanate (CSI)
Context & Causality : While standard hydrogenolysis (Pd/C,
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Initiation : Dissolve 3-(benzyloxy)tetrahydrofuran in a 1:1 mixture of anhydrous dichloromethane and methanol under an inert argon atmosphere.
-
Base Addition : Introduce sodium carbonate and sodium hydroxide. Causality: This dual-base system buffers the reaction, neutralizing acidic byproducts that could otherwise trigger unwanted THF ring-opening[4].
-
Reagent Addition : Cool the vessel to 0 °C. Dropwise, add chlorosulfonyl isocyanate (CSI). Causality: CSI is violently reactive; low-temperature addition prevents thermal runaway and degradation of the THF core.
-
Propagation : Allow the reaction to warm to room temperature and stir for 21.0 hours[4].
-
Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc). Complete consumption of the starting material and the appearance of a highly polar spot validates the deprotection. Confirm via
NMR by the disappearance of the benzylic signal at 4.60 ppm. -
Isolation : Aqueous workup followed by extraction yields 3-hydroxytetrahydrofuran (Typical Yield: ~63%)[4].
Protocol B: Formation via 5-exo-tet Cyclization (Side-Product Capture)
Context & Causality : During the synthesis of 5-(benzyloxy)-1,3-dioxepan-2-one (a monomer for biodegradable polymers), 3-(benzyloxy)tetrahydrofuran frequently emerges as a competing byproduct[2]. This occurs during the acylation of 2-(benzyloxy)butane-1,4-diol with triphosgene. If thermodynamic control is lost, the intermediate undergoes a 5-exo-tet
-
Acylation : React 2-(benzyloxy)butane-1,4-diol with triphosgene in the presence of a mild base in anhydrous DCM.
-
Thermal Deviation : Allow the reaction to reach room temperature. Causality: Elevated thermal energy overcomes the activation barrier for the kinetically favored 5-exo-tet cyclization, driving the formation of the THF ring over the 7-membered carbonate[2].
-
Quenching : Terminate the reaction with saturated aqueous
to destroy unreacted phosgene derivatives. -
Validation Checkpoint : Perform GC-MS analysis. The presence of a dominant peak at m/z 178 confirms the formation of 3-(benzyloxy)tetrahydrofuran, validating the thermal deviation.
-
Purification : Isolate via silica gel column chromatography. The THF derivative elutes significantly faster than the cyclic carbonate due to the lack of the highly polar carbonyl group[2].
Applications in Advanced Therapeutics and Biodegradable Polymers
Pharmaceutical Development
The deprotected form, 3-hydroxytetrahydrofuran[3], is a privileged pharmacophore. It serves as a critical structural motif in several FDA-approved HIV protease inhibitors (such as Amprenavir and Darunavir). Utilizing 3-(benzyloxy)tetrahydrofuran allows chemists to build complex molecular scaffolds around the THF ring before revealing the hydroxyl group for final stereospecific coupling.
Biodegradable Copolymers
In polymer chemistry, 3-(benzyloxy)tetrahydrofuran is a critical reference compound and mechanistic byproduct in the synthesis of novel 7-membered cyclic carbonates (7CC)[2]. These cyclic carbonates undergo ring-opening polymerization (ROP) with L-lactide and
Competing cyclization pathways during the synthesis of 7-membered cyclic carbonates.
Analytical Characterization
Thorough analytical characterization is required to verify the integrity of the protected THF ring. Below is the summarized
Table 2:
| Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| 7.37 – 7.26 | Multiplet (m) | 5H | Aromatic protons (Phenyl ring) |
| 4.64 – 4.55 | Multiplet (m) | 2H | |
| 4.25 – 4.13 | Multiplet (m) | 2H | |
| 3.80 – 3.69 | Multiplet (m) | 2H | |
| 2.14 – 2.03 | Multiplet (m) | 1H | |
| 1.95 – 1.84* | Multiplet (m) | 1H |
*Expert Note on Data Integrity: Literature sources occasionally contain typographical errors regarding aliphatic multiplet ranges (e.g., erroneously listed as 2.95–1.84 in some primary texts[2]). Based on first-principles NMR interpretation of the THF ring's shielding environment, the correct integration range for the secondary aliphatic proton is 1.95–1.84 ppm.
References
1.[4] "Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate–sodium hydroxide." Molaid Reaction Database. [Link]
2.[2] "Novel
Sources
- 1. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]
- 2. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxytetrahydrofuran | CAS#:453-20-3 | Chemsrc [chemsrc.com]
- 4. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]
